molecular formula C9H7BrN2O2 B2971730 methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190318-72-9

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B2971730
CAS No.: 1190318-72-9
M. Wt: 255.071
InChI Key: SWSMFBGGCLRYOC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The esterification step can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways that are essential for the growth and survival of cancer cells .

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Comparison: Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSMFBGGCLRYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-72-9
Record name methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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